1-(But-3-en-1-yloxy)-4-iodobenzene
Description
Significance of Aryl Ether-Alkenes in Modern Synthetic Design
Aryl ether-alkenes are a class of organic compounds that contain both an ether linkage to an aromatic ring and a carbon-carbon double bond. This combination of functional groups makes them highly valuable in synthetic organic chemistry. The ether bond is a common structural motif in many natural products and pharmaceuticals. union.edunih.gov The alkene functionality provides a reactive handle for a wide array of chemical transformations, including addition reactions and cross-coupling reactions. acs.org
The presence of both these functionalities within a single molecule allows for the construction of complex molecular architectures through sequential or tandem reactions. This can lead to more efficient and atom-economical synthetic routes. The development of new methods for the synthesis of aryl ethers, such as the Ullmann condensation and Buchwald-Hartwig amination, has further increased the accessibility and utility of this class of compounds. union.eduorganic-chemistry.org
Structural Characteristics of 1-(But-3-en-1-yloxy)-4-iodobenzene: A Dual Functionality Motif
The structure of this compound is characterized by two key reactive sites: the aryl iodide group and the terminal butenyl group. The carbon-iodine bond is relatively weak, making the iodobenzene (B50100) moiety an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. wikipedia.org These reactions, such as the Heck, Suzuki, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org
The butenyl group, with its terminal double bond, is susceptible to a range of electrophilic addition and cycloaddition reactions. Furthermore, the spatial relationship between the aryl iodide and the alkene allows for intramolecular reactions, leading to the formation of cyclic structures. This "dual functionality motif" makes this compound a powerful tool for constructing diverse and complex molecular frameworks.
Overview of Key Research Domains Applicable to this compound
The unique structural features of this compound make it a valuable substrate in several key areas of organic synthesis research.
One major area of application is in palladium-catalyzed cross-coupling reactions . The aryl iodide is a highly reactive partner in reactions like the Heck reaction, where it can be coupled with alkenes to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction is fundamental to the synthesis of many complex organic molecules.
Another significant research domain is intramolecular cyclization . The proximity of the reactive alkene to the aryl iodide allows for the formation of cyclic ethers through intramolecular Heck-type reactions or other cyclization strategies. nih.govrsc.org These reactions are highly valuable for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.
Furthermore, the alkene moiety can participate in various electrophilic addition and functionalization reactions . For instance, it can undergo iodination or other halogenation reactions, providing a pathway to further functionalized derivatives. mdpi.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H11IO |
| SMILES Code | IC1=CC=C(OCCC=C)C=C1 |
| Boiling Point | No data available |
Data sourced from available chemical supplier information. bldpharm.com
Table 2: Key Reactions and Transformations
| Reaction Type | Description | Potential Products |
| Heck Reaction | Palladium-catalyzed coupling of the aryl iodide with an alkene. wikipedia.orgorganic-chemistry.org | Substituted styrenes and other vinylarenes. |
| Intramolecular Cyclization | Formation of a cyclic ether via an intramolecular reaction between the aryl iodide and the alkene. nih.gov | Dihydrobenzofuran derivatives. |
| Electrophilic Addition | Addition of electrophiles across the double bond of the butenyl group. mdpi.com | Dihaloalkanes, halohydrins, etc. |
Structure
3D Structure
Properties
IUPAC Name |
1-but-3-enoxy-4-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7H,1,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEHMHQBGOPPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCOC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 but 3 En 1 Yloxy 4 Iodobenzene and Analogous Structures
Ether Formation Strategies
The creation of the ether bond in 1-(but-3-en-1-yloxy)-4-iodobenzene is the key synthetic challenge, and several reliable methods are available to organic chemists.
Williamson Ether Synthesis and its Adaptations for Aryl Alkyl Ethers
The Williamson ether synthesis is a cornerstone in the formation of ethers, including aryl alkyl ethers. masterorganicchemistry.com This S\textsubscript{N}2 reaction typically involves a deprotonated alcohol (alkoxide) acting as a nucleophile to displace a halide from an organohalide. masterorganicchemistry.comyoutube.com
In the context of synthesizing this compound, the Williamson ether synthesis would involve the reaction of 4-iodophenol (B32979) with a butenyl halide, such as 4-bromo-1-butene (B139220). Alternatively, the alkoxide of 3-buten-1-ol (B139374) could be reacted with 1,4-diiodobenzene (B128391). However, the former approach is generally preferred due to the higher reactivity of alkyl halides over aryl halides in S\textsubscript{N}2 reactions. The first step is the deprotonation of 4-iodophenol to form the more nucleophilic 4-iodophenoxide. youtube.com
The choice of base and solvent is critical for the success of the Williamson ether synthesis. A common and effective combination for the synthesis of aryl alkyl ethers is the use of potassium carbonate (K\textsubscript{2}CO\textsubscript{3}) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.org The K\textsubscript{2}CO\textsubscript{3} is sufficient to deprotonate the phenol (B47542), and DMF effectively solvates the cation, leaving a reactive phenoxide nucleophile. The reaction is typically heated to facilitate the substitution.
| Reactants | Base/Solvent | Product | Yield |
| 4-Ethylphenol, Methyl Iodide | NaOH / Water (with phase transfer catalyst) | 4-Ethylanisole | Not specified |
| Phenol derivative, Alkyl halide | K\textsubscript{2}CO\textsubscript{3} / Acetonitrile | Alkyl aryl ether | General Procedure |
| Alcohol derivative, Alkyl halide | NaH / THF | Alkyl ether | General Procedure |
This table presents illustrative examples of the Williamson ether synthesis for analogous compounds, as specific data for the target compound was not found in the searched literature.
Mitsunobu Reaction for Aryl Ether Linkage Formation
The Mitsunobu reaction provides a powerful and mild alternative for the formation of aryl ether linkages, particularly when the Williamson ether synthesis is not suitable. wikipedia.orgorganic-chemistry.org This reaction converts a primary or secondary alcohol into a variety of functional groups, including ethers, through the action of triphenylphosphine (B44618) (PPh\textsubscript{3}) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov
For the synthesis of this compound, this would involve the direct coupling of 4-iodophenol with 3-buten-1-ol. The reaction proceeds with an inversion of stereochemistry at the alcohol carbon, a feature that is not relevant for the primary alcohol 3-buten-1-ol but is a key feature of the Mitsunobu reaction. orgsyn.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov However, the acidity of the phenolic proton is a key consideration, and the reaction can sometimes be challenging for sterically hindered substrates. orgsyn.org
| Alcohol | Phenol | Reagents | Product | Yield |
| (1R,2S,5R)-(−)-Menthol | 4-Nitrobenzoic Acid | PPh\textsubscript{3}, DEAD, THF | (1S,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexyl 4-nitrobenzoate | High |
| Primary/Secondary Alcohol | Carboxylic Acid | PPh\textsubscript{3}, DEAD/DIAD, THF | Ester | General Procedure |
This table presents illustrative examples of the Mitsunobu reaction for analogous transformations, as specific data for the target compound was not found in the searched literature.
Transition Metal-Catalyzed Etherification Reactions (e.g., Copper-Catalyzed Alkoxylation of Aryl Iodides)
Transition metal catalysis, particularly with copper, has emerged as a robust method for the formation of C-O bonds in aryl ethers, often under milder conditions than the traditional Ullmann condensation. nih.gov
The classical Ullmann condensation involves the reaction of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper at high temperatures. Modern variations, often referred to as Ullmann-type couplings, utilize a catalytic amount of a copper salt, such as copper(I) iodide (CuI), along with a ligand. These ligands, such as picolinic acid or 1,10-phenanthroline, facilitate the reaction, allowing for lower reaction temperatures and broader substrate scope. nih.govorganic-chemistry.org
For the synthesis of this compound, a copper-catalyzed coupling of 4-iodophenol with 3-buten-1-ol, or more commonly, the coupling of 1,4-diiodobenzene with the alkoxide of 3-buten-1-ol, could be employed. The use of a base like potassium phosphate (B84403) (K\textsubscript{3}PO\textsubscript{4}) is typical in these reactions. nih.gov
| Aryl Halide | Alcohol/Phenol | Catalyst/Ligand/Base | Product |
| Aryl Iodide/Bromide | Phenol | CuI / Picolinic Acid / K\textsubscript{3}PO\textsubscript{4} | Diaryl Ether |
| Aryl Iodide | Aliphatic Alcohol | CuI / 8-Hydroxyquinaldine / Base | Alkyl Aryl Ether |
This table presents illustrative examples of copper-catalyzed etherification for analogous compounds, as specific data for the target compound was not found in the searched literature.
Ligand-Accelerated Copper Catalysis
The formation of the aryl ether bond in this compound can be effectively achieved through copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type condensations. researchgate.netacs.org These methods have evolved from harsh, high-temperature conditions with stoichiometric copper to milder, more efficient catalytic systems employing specialized ligands. The general approach involves the coupling of an aryl halide, in this case, 1,4-diiodobenzene or 1-bromo-4-iodobenzene, with but-3-en-1-ol in the presence of a copper catalyst and a suitable base.
The role of the ligand is crucial in facilitating the catalytic cycle, which is believed to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the alcohol and subsequent reductive elimination to furnish the aryl ether. acs.org A variety of ligands have been developed to enhance the efficacy of these couplings, particularly for aryl bromides and even less reactive aryl chlorides. diva-portal.orgcommonorganicchemistry.com While aryl iodides are generally more reactive, ligand acceleration allows for lower reaction temperatures and broader functional group tolerance, which is critical for preserving the terminal alkene moiety of the butenyloxy chain.
Recent advancements have focused on the development of N,N-diarylated benzene-1,2-diamine ligands that promote C-O coupling of aryl bromides with aliphatic alcohols at room temperature. diva-portal.org These systems often utilize a strong base like sodium tert-butoxide (NaOt-Bu) in a polar aprotic solvent such as DMSO. The choice of ligand can significantly impact the reaction's efficiency and can be tailored to the specific substrates.
| Catalyst System Component | Example/Role | Relevant Findings |
| Copper Source | Copper(I) iodide (CuI), Copper(I) oxide (Cu₂O) | Cu(I) is generally considered the active catalytic species. acs.org |
| Ligand | 1,10-Phenanthroline, N,N-Diarylbenzene-1,2-diamines, 8-Hydroxyquinoline-N-oxide | Ligands stabilize the copper center, increase its solubility, and facilitate the catalytic cycle, allowing for milder reaction conditions. diva-portal.orgresearchgate.netchem-soc.si |
| Base | Sodium tert-butoxide (NaOt-Bu), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | The base is required to deprotonate the alcohol, forming the active nucleophile. |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP), Pyridine | Polar aprotic solvents are commonly used to dissolve the reactants and facilitate the reaction. researchgate.net |
Strategies for Introducing the Iodoaryl Moiety
An alternative synthetic strategy involves the formation of the aryl ether first, followed by the introduction of the iodine atom onto the aromatic ring.
Halogen Exchange Reactions (e.g., from Bromo- to Iodo-Analogues)
The conversion of a more readily available bromo-analogue, such as 1-bromo-4-(but-3-en-1-yloxy)benzene, to the desired iodo-compound can be accomplished via a halogen exchange reaction. The Finkelstein reaction, traditionally used for alkyl halides, can be adapted for aryl halides under specific catalytic conditions. This "aromatic Finkelstein reaction" is typically catalyzed by a copper(I) salt, most commonly copper(I) iodide (CuI), often in the presence of a ligand.
The reaction involves heating the aryl bromide with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable high-boiling solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The equilibrium is driven towards the formation of the more stable aryl-iodine bond. The choice of ligand, such as a diamine, can be critical for achieving high yields.
| Catalyst/Reagent | Ligand | Solvent | Temperature |
| Copper(I) iodide (CuI) | Diamine ligands | NMP, DMF | High temperature |
| Nickel bromide (NiBr₂) / Tri-n-butylphosphine (PBu₃) | Not always required | Not specified | Not specified |
| Sodium Iodide (NaI) | Not applicable (reagent) | Acetone, DMF | Varies |
Assembly of the But-3-en-1-yloxy Chain
This approach starts with a pre-functionalized iodoaryl compound, such as 4-iodophenol, and focuses on constructing the butenyloxy side chain.
Direct Alkylation with Appropriately Functionalized Alkyl Halides
The Williamson ether synthesis is a classic and reliable method for forming the ether linkage in this compound. This reaction involves the deprotonation of 4-iodophenol with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile, displacing a halide from an appropriate alkylating agent like 4-bromo-1-butene or 4-iodo-1-butene.
The reaction is typically carried out in a polar aprotic solvent to facilitate the S_N2 reaction. The choice of base is important to ensure complete deprotonation of the phenol without causing side reactions. Common bases include potassium carbonate, sodium hydride, or potassium tert-butoxide.
| Alkylating Agent | Base | Solvent |
| 4-Bromo-1-butene | Potassium carbonate (K₂CO₃) | Acetone, DMF |
| 4-Iodo-1-butene | Sodium hydride (NaH) | Tetrahydrofuran (THF) |
| But-3-en-1-yl tosylate | Cesium carbonate (Cs₂CO₃) | Acetonitrile |
Olefin-Forming Reactions for the Terminal Alkene (if not pre-existing)
In a more complex synthetic route, the butenyl side chain can be constructed on the iodoaryl scaffold through reactions that form the terminal double bond. This would involve starting with a precursor such as 4-(3-oxopropoxy)-1-iodobenzene.
One powerful method for converting an aldehyde to a terminal alkene is the Julia-Kocienski olefination . researchgate.netnih.gov This reaction involves the condensation of an aldehyde with a metalated heteroaryl sulfone, such as 1-phenyl-1H-tetrazol-5-yl methyl sulfone. The reaction proceeds via an intermediate that eliminates to form the alkene, often with high E-selectivity. researchgate.net This method is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.netnih.gov
Another sophisticated strategy for forming a terminal alkene within a larger molecule is through Ring-Closing Metathesis (RCM) . In a hypothetical route, a precursor like 1-iodo-4-(penta-1,4-dien-3-yloxy)benzene could be synthesized. An intramolecular RCM reaction, catalyzed by a ruthenium complex such as a Grubbs catalyst, would then form a five-membered ring and release a volatile alkene. A subsequent cross-metathesis with ethylene (B1197577) could then potentially install the terminal double bond, though this would be a more complex and less direct approach than those previously described. RCM is a powerful tool for forming cyclic alkenes and has been widely used in complex molecule synthesis.
| Olefination Reaction | Key Reagent/Catalyst | Precursor Functional Group |
| Julia-Kocienski Olefination | 1-Phenyl-1H-tetrazol-5-yl methyl sulfone, Base (e.g., NaHMDS) | Aldehyde |
| Ring-Closing Metathesis (RCM) | Grubbs Catalyst (Ruthenium-based) | Diene |
Reactivity Profiles and Mechanistic Pathways of 1 but 3 En 1 Yloxy 4 Iodobenzene
Cross-Coupling Reactions Involving the Aryl Iodide Electrophile
The carbon-iodine bond in 1-(but-3-en-1-yloxy)-4-iodobenzene is the primary site for a multitude of cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Palladium-Catalyzed Carbon-Carbon Bond Formation
Palladium catalysis is a cornerstone of modern organic synthesis, and the aryl iodide moiety of this compound makes it an excellent substrate for these transformations.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organoboron compounds and organohalides. nih.gov In the case of this compound, this reaction is employed to synthesize various biaryl compounds and other substituted aromatics. The reaction typically involves a palladium catalyst, a base, and a suitable solvent. nih.govharvard.edu
The general mechanism proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. harvard.edu The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield. nih.govresearchgate.net For instance, the use of specific palladacycle catalysts has been shown to be effective for challenging couplings. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 1-(But-3-en-1-yloxy)-4-phenylbenzene | ~95 |
| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 1-(But-3-en-1-yloxy)-4-(p-tolyl)benzene | High |
| Naphthylboronic acid | [PdCl₂(dppf)] | Cs₂CO₃ | DMF | 1-(4-(But-3-en-1-yloxy)phenyl)naphthalene | Good |
Note: The yields are representative and can vary based on specific reaction conditions.
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.orgjk-sci.com The reaction can also proceed under copper-free conditions, which can be advantageous in certain contexts to avoid homocoupling of the alkyne. organic-chemistry.orgnih.gov
The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center after its oxidative addition to the aryl iodide. Reductive elimination then affords the desired aryl alkyne. libretexts.org this compound readily participates in this reaction, yielding products that can be further elaborated through the butenyloxy group.
Table 2: Sonogashira Coupling of this compound
| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 1-(4-((4-(But-3-en-1-yloxy)phenyl)ethynyl)benzene) |
| Trimethylsilylacetylene | Pd₂(dba)₃/tBu₃P | CuI | i-Pr₂NEt | Dioxane | 1-(But-3-en-1-yloxy)-4-((trimethylsilyl)ethynyl)benzene |
| Propargyl alcohol | Pd(OAc)₂ | None | Piperidine | DMF | 4-(4-(But-3-en-1-yloxy)phenyl)but-2-yn-1-ol |
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org With a substrate like this compound, both intermolecular and intramolecular Heck reactions are possible. The intermolecular reaction would involve coupling with a separate alkene molecule.
More interestingly, derivatives of this compound can undergo intramolecular Heck reactions to form cyclic structures. wikipedia.orgprinceton.edu For instance, if a suitable functional group is introduced on the butenyloxy chain, cyclization can occur. A particularly relevant application is the synthesis of carbamoyl-substituted oxindoles. researchgate.netrsc.org In such cases, an amide functionality is tethered to the butenyloxy group, and upon intramolecular Heck cyclization, a spirooxindole or a fused oxindole (B195798) system can be generated. rsc.org This process involves the formation of a new carbon-carbon bond within the same molecule, leading to complex heterocyclic scaffolds. researchgate.netrsc.org
The regioselectivity and stereoselectivity of the Heck reaction are crucial aspects, with the intramolecular variant often offering better control. princeton.edulibretexts.org
The versatility of the aryl iodide in this compound extends to other significant palladium-catalyzed cross-coupling reactions.
Stille Coupling: This reaction pairs the aryl iodide with an organotin compound. wikipedia.org The Stille reaction is known for its tolerance of a wide range of functional groups. wikipedia.org
Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl iodide. wikipedia.orgorganic-chemistry.org The Negishi coupling is notable for its ability to form C(sp³)-C(sp²) bonds with high efficiency. wikipedia.orguwindsor.ca
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to aryl amines from aryl halides. wikipedia.orglibretexts.org
Table 3: Overview of Other Pd-Catalyzed Reactions
| Reaction Name | Coupling Partner | Key Reagents | Typical Product |
| Stille Coupling | Organostannane (e.g., Bu₃Sn-Aryl) | Pd(PPh₃)₄ | 1-(But-3-en-1-yloxy)-4-aryl-benzene |
| Negishi Coupling | Organozinc (e.g., Aryl-ZnCl) | Pd(dppf)Cl₂ | 1-(But-3-en-1-yloxy)-4-aryl-benzene |
| Buchwald-Hartwig Amination | Amine (e.g., Morpholine) | Pd₂(dba)₃, BINAP, NaOtBu | 4-(4-(But-3-en-1-yloxy)phenyl)morpholine |
Copper-Catalyzed Cross-Couplings
While palladium catalysis is dominant, copper-catalyzed reactions also offer valuable synthetic pathways. Copper catalysis can be particularly useful for certain types of couplings and can sometimes offer different reactivity or selectivity profiles compared to palladium. For instance, copper-mediated cross-coupling of aryl halides with terminal alkynes is a well-established transformation. nih.gov
A more recent development is the use of photoinduced copper-mediated reactions. These reactions utilize light to promote the catalytic cycle, often allowing for milder reaction conditions. nih.govnih.gov For example, photoinduced copper-catalyzed coupling of alkyl iodides with terminal alkynes has been demonstrated, showcasing the potential for forming C(sp³)-C(sp) bonds under gentle conditions. nih.gov While direct examples with this compound might be specific research endeavors, the principles of these photoinduced copper-catalyzed couplings could potentially be applied to this substrate or its derivatives.
Nickel-Catalyzed Cross-Coupling Methodologies
The aryl iodide moiety of this compound is a prime candidate for nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Nickel catalysis, in particular, has gained prominence due to its ability to couple a wide range of substrates, including those with functional groups that might be intolerant to other catalysts. nih.govnih.gov
In the context of this compound, nickel-catalyzed cross-coupling can be employed to introduce various organic fragments at the 4-position of the benzene (B151609) ring. For instance, coupling with organoboron reagents (Suzuki coupling), organozinc reagents (Negishi coupling), or organomagnesium reagents (Kumada coupling) can lead to the formation of new C-C bonds, yielding substituted aromatic compounds. These reactions typically proceed via a catalytic cycle involving oxidative addition of the aryl iodide to a Ni(0) species, followed by transmetalation with the organometallic coupling partner and reductive elimination to afford the final product and regenerate the Ni(0) catalyst. The choice of ligands on the nickel catalyst is crucial for achieving high efficiency and selectivity.
Olefin Metathesis Reactions of the Terminal Alkene Moiety
The terminal alkene in this compound provides a handle for a variety of powerful olefin metathesis reactions. wikipedia.org This class of reactions, recognized with the 2005 Nobel Prize in Chemistry, involves the redistribution of alkene fragments through the cleavage and formation of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orglibretexts.org For this compound, this reactivity opens pathways to cyclic structures and more complex acyclic molecules.
Ring-Closing Metathesis (RCM) for Cyclic Ether Formation
A significant application of olefin metathesis with substrates like this compound is ring-closing metathesis (RCM). organic-chemistry.orgrsc.org This intramolecular reaction can be used to synthesize cyclic ethers, which are important structural motifs in many natural products and pharmaceuticals. researchgate.netthieme-connect.de In the case of a diene precursor derived from this compound, RCM would lead to the formation of a cyclic enol ether with the concomitant release of a small volatile alkene, such as ethylene (B1197577), which drives the reaction to completion. organic-chemistry.org
The success of RCM is highly dependent on the choice of catalyst. The most widely used catalysts for this transformation are the well-defined ruthenium-based complexes developed by Robert H. Grubbs and his collaborators. beilstein-journals.orgnih.govcolab.ws These include the first-generation Grubbs catalyst (G-I), the second-generation Grubbs catalyst (G-II), and the Hoveyda-Grubbs catalysts (HG-I and HG-II). colab.ws
Grubbs Catalysts (G-I and G-II): The first-generation catalyst features two tricyclohexylphosphine (B42057) ligands, while the more active second-generation catalyst has one tricyclohexylphosphine ligand replaced by an N-heterocyclic carbene (NHC) ligand. harvard.edu The enhanced activity of G-II allows for the metathesis of more sterically hindered and electron-deficient olefins.
Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts are characterized by a chelating isopropoxystyrene ligand, which imparts greater stability and allows for easier removal of the catalyst from the reaction mixture. colab.ws The second-generation Hoveyda-Grubbs catalyst, with its NHC ligand, is particularly robust and efficient, often being the catalyst of choice for challenging RCM reactions. colab.wsbeilstein-journals.org
The selection of the appropriate catalyst depends on the specific substrate and desired reaction conditions. For the RCM of a derivative of this compound, a second-generation Grubbs or Hoveyda-Grubbs catalyst would likely be effective. researchgate.net
Table 1: Common Catalysts for Ring-Closing Metathesis
| Catalyst | Generation | Key Ligands | Characteristics |
| Grubbs Catalyst (G-I) | First | Tricyclohexylphosphine | Good activity for general RCM. |
| Grubbs Catalyst (G-II) | Second | N-Heterocyclic Carbene, Tricyclohexylphosphine | Higher activity and broader substrate scope than G-I. |
| Hoveyda-Grubbs Catalyst (HG-I) | First | Chelating Isopropoxystyrene, Tricyclohexylphosphine | Increased stability, easier to remove. |
| Hoveyda-Grubbs Catalyst (HG-II) | Second | N-Heterocyclic Carbene, Chelating Isopropoxystyrene | High stability and activity, widely used. |
In the RCM of a diene derived from this compound, the regioselectivity is generally well-defined, leading to the formation of a single constitutional isomer of the cyclic ether. However, the stereoselectivity of the newly formed double bond (E/Z selectivity) can be a significant consideration, particularly in the formation of medium to large rings. nih.gov For smaller rings (5-7 membered), the ring strain often dictates a strong preference for the Z-isomer. In larger, more flexible rings, a mixture of E and Z isomers may be formed. The final E/Z ratio can be influenced by the catalyst, reaction conditions (temperature, time), and the structure of the substrate. nih.govnih.gov In some cases, secondary metathesis events can lead to an equilibrium mixture of the E and Z isomers, favoring the thermodynamically more stable isomer. nih.gov
Cross-Metathesis (CM) with External Olefin Partners
Cross-metathesis (CM) is an intermolecular olefin metathesis reaction between two different alkenes. thieme-connect.denih.govnih.govnih.gov The terminal alkene of this compound can be coupled with a variety of external olefin partners to generate new, more complex acyclic products. The success of a CM reaction depends on several factors, including the relative reactivity of the two olefins and the potential for homodimerization of each partner.
To achieve high selectivity for the desired cross-product, one olefin is often used in excess, or one of the olefins is chosen to be a poor substrate for homodimerization. For example, coupling this compound with an electron-deficient alkene like an acrylate (B77674) or acrylonitrile (B1666552) can be an effective strategy. The choice of catalyst is also critical, with second-generation Grubbs and Hoveyda-Grubbs catalysts generally providing the best results for CM reactions. beilstein-journals.org
Table 2: Examples of Cross-Metathesis Partners for this compound
| Olefin Partner | Product Type | Potential Application |
| Acrylonitrile | α,β-Unsaturated nitrile | Precursor for amines, carboxylic acids |
| Methyl acrylate | α,β-Unsaturated ester | Versatile synthetic intermediate |
| Styrene | Substituted stilbene (B7821643) derivative | Building block for functional materials |
| 1-Octene | Internal alkene | Synthesis of long-chain functionalized molecules |
Mechanistic Considerations of Olefin Metathesis (e.g., Metallacyclobutane Pathway)
The generally accepted mechanism for olefin metathesis, first proposed by Yves Chauvin, proceeds through a series of metallacyclobutane intermediates. wikipedia.orglibretexts.orgharvard.edu The reaction is initiated by the coordination of the alkene to the metal carbene catalyst, followed by a [2+2] cycloaddition to form a four-membered metallacyclobutane ring. wikipedia.orglibretexts.org
Intramolecular Cyclization Reactions Initiated by Synergistic Reactivity
The strategic positioning of a terminal alkene and an aryl iodide within the same molecule creates a powerful platform for intramolecular cyclization. This proximity allows for reactions initiated at one site to propagate and involve the other, leading to the formation of new cyclic structures. These cyclizations can be triggered through various mechanisms, including radical, transition-metal-mediated, and electrophilic pathways.
Radical Cyclizations Driven by Aryl Radical Formation from Aryl Iodide
The carbon-iodine bond in this compound is susceptible to homolytic cleavage, generating a highly reactive aryl radical. This radical can then participate in intramolecular reactions with the pendant alkene, initiating a cyclization cascade. Radical cyclizations are valued for their ability to form carbon-carbon bonds under mild conditions and their tolerance of various functional groups. wikipedia.org
Atom Transfer Radical Cyclization (ATRC) is a controlled radical process that utilizes a transition metal catalyst to reversibly transfer a halogen atom, thereby mediating the concentration of radical intermediates. nih.gov This method offers a high degree of control over the cyclization process. In the context of this compound, a catalyst, often a complex of a transition metal like copper, iron, or ruthenium, facilitates the abstraction of the iodine atom to form an aryl radical. nih.gov This radical then adds to the intramolecular alkene. The resulting cyclized radical is subsequently quenched by the transfer of an iodine atom from the oxidized metal catalyst, regenerating the catalyst and forming the final product. The efficiency and selectivity of ATRC can be influenced by the choice of catalyst, ligand, solvent, and temperature.
Recent advancements have also explored the use of photochemistry to initiate ATRC reactions, providing a milder and more environmentally friendly alternative to traditional thermal methods. nih.gov Furthermore, the development of biocatalysts, such as engineered cytochromes P450, has opened new avenues for stereoselective ATRC, offering control over the enantiomeric and diastereomeric outcome of the cyclization. nih.gov
The intramolecular cyclization of the aryl radical derived from this compound onto the pendant butenyl group predominantly follows a 5-exo-trig pathway. This regioselectivity is governed by Baldwin's rules, which favor the formation of five-membered rings in radical cyclizations. The initial attack of the aryl radical on the terminal carbon of the alkene leads to a five-membered ring intermediate. This intermediate then undergoes further reactions to yield stable cyclic products.
Specifically, the radical cyclization of this compound is expected to produce dihydrofuran derivatives. researchgate.net The initial 5-exo-trig cyclization forms a substituted tetrahydrofuranylmethyl radical. Subsequent rearomatization and stabilization steps lead to the formation of substituted dihydrofurans. The exact structure of the final product can be influenced by the reaction conditions and the presence of radical trapping agents. The formation of other heterocyclic systems like pyrrolidines would require the presence of a nitrogen atom within the tether connecting the aromatic ring and the alkene. Similarly, cyclopentane (B165970) formation would necessitate a carbon-based tether.
Table 1: Examples of Cyclic Products from Radical Cyclizations
| Starting Material Type | Radical Initiator | Key Intermediate | Primary Cyclic Product | Ref. |
| N-Allyl-haloacetamides | BEt₃/O₂ | Alkyl radical | δ-lactams | nih.gov |
| Alkyl iodides with pendant alkenes | [Ir(ppy)₂(dtbbpy)]PF₆, light | Alkyl radical | (Iodomethylene)cyclopentanes | nih.gov |
| This compound (hypothetical) | AIBN, Bu₃SnH | Aryl radical | Substituted Dihydrofuran | researchgate.net |
This table provides examples of related radical cyclizations to illustrate the types of products that can be formed. The specific cyclization of this compound would be expected to yield dihydrofuran derivatives based on established principles of radical chemistry.
Transition Metal-Mediated Intramolecular Cyclizations (e.g., Cobalt, Indium-mediated)
Transition metals can mediate the intramolecular cyclization of this compound through mechanisms that may or may not involve free radicals. These metals can act as catalysts or stoichiometric reagents to facilitate the formation of the cyclic product.
For instance, cobalt complexes can be used to generate aryl radicals from aryl halides, which then undergo cyclization. In other scenarios, low-valent transition metals can insert into the carbon-iodine bond, forming an organometallic species. This species can then undergo intramolecular carbometalation with the alkene, followed by reductive elimination or protonolysis to give the cyclized product.
Indium-mediated reactions have also been shown to be effective for the cyclization of haloalkenes. While less common for aryl iodides, the principles could be extended. These reactions often proceed through a radical mechanism, where indium(I) acts as a single-electron transfer agent to generate the radical species.
Electrophilic Cyclizations Involving the Alkene
The alkene functionality in this compound can act as a nucleophile and participate in electrophilic cyclization reactions. In these reactions, an external electrophile activates the double bond, making it susceptible to intramolecular attack by the electron-rich aromatic ring.
A common strategy involves the use of an iodonium (B1229267) ion source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS). organic-chemistry.orgorganic-chemistry.orgresearchgate.net The electrophilic iodine adds to the alkene, forming a cyclic iodonium ion intermediate. This intermediate is then attacked by the ortho position of the iodophenyl group, leading to the formation of a fused ring system. Subsequent elimination of a proton restores the aromaticity of the ring. This type of reaction can lead to the synthesis of various iodine-containing heterocyclic compounds. rsc.orgnih.gov The choice of solvent and other reaction conditions can significantly influence the outcome and selectivity of these electrophilic cyclizations. rsc.org For example, the use of alcohols as solvents can lead to the incorporation of an alkoxy group in the final product. nih.gov
Computational and Spectroscopic Characterization of 1 but 3 En 1 Yloxy 4 Iodobenzene
Advanced Spectroscopic Techniques for Structural Elucidation
High-resolution NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 1-(But-3-en-1-yloxy)-4-iodobenzene are not widely published, the expected chemical shifts and coupling patterns can be accurately predicted based on the analysis of its constituent parts: the 4-iodophenyl group and the but-3-en-1-yloxy chain.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for both the aromatic and aliphatic portions of the molecule. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets due to the influence of the iodo and ether groups. The protons ortho to the ether group (H-2, H-6) would be shifted upfield compared to those ortho to the iodine atom (H-3, H-5), which appear downfield. The butenyloxy chain would present a complex set of signals: a triplet for the methylene (B1212753) group adjacent to the ether oxygen (H-1'), a multiplet for the allylic methylene group (H-2'), a multiplet for the terminal vinyl proton (H-4'), and two signals for the terminal vinyl protons (H-5' cis and trans), each showing characteristic coupling constants.
¹³C NMR: The carbon NMR spectrum provides one signal for each unique carbon atom. For this compound, ten distinct signals are expected. The aromatic region would contain four signals: a signal for the carbon bearing the iodine atom (C-4) at a high field (low ppm value) due to the heavy atom effect, a signal for the carbon attached to the ether oxygen (C-1) at a low field (high ppm value), and two signals for the remaining aromatic carbons (C-2,6 and C-3,5). The aliphatic chain would show four signals corresponding to the two methylene carbons and the two sp² hybridized carbons of the vinyl group.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the assignments. A COSY spectrum would show correlations between adjacent protons (e.g., between H-1' and H-2'), while an HSQC spectrum would link each proton to its directly attached carbon atom, providing unambiguous confirmation of the entire molecular structure.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 (Aromatic) | 7.55 - 7.65 | Doublet | ~8.5 |
| H-2, H-6 (Aromatic) | 6.70 - 6.80 | Doublet | ~8.5 |
| H-4' (Vinyl) | 5.80 - 5.95 | Multiplet (ddt) | J(trans)≈17, J(cis)≈10, J(allylic)≈6.5 |
| H-5' (Vinyl, trans) | 5.10 - 5.20 | Multiplet (dd) | J(trans)≈17, J(gem)≈1.5 |
| H-5' (Vinyl, cis) | 5.05 - 5.15 | Multiplet (dd) | J(cis)≈10, J(gem)≈1.5 |
| H-1' (Alkoxy) | 3.95 - 4.05 | Triplet | ~6.5 |
| H-2' (Allylic) | 2.45 - 2.55 | Quartet of Triplets (qt) | ~6.5, ~1.5 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-1 (Aromatic) | 158 - 160 |
| C-3, C-5 (Aromatic) | 138 - 140 |
| C-4' (Vinyl) | 134 - 136 |
| C-5' (Vinyl) | 117 - 119 |
| C-2, C-6 (Aromatic) | 116 - 118 |
| C-4 (Aromatic) | 82 - 84 |
| C-1' (Alkoxy) | 67 - 69 |
| C-2' (Allylic) | 33 - 35 |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure. Key expected peaks include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹), and a strong C=C stretching absorption for the terminal alkene around 1640 cm⁻¹. A prominent feature would be the strong C-O-C asymmetric stretching of the aryl-alkyl ether bond, typically found in the 1250-1200 cm⁻¹ region. The presence of the aromatic ring would also be confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ range and out-of-plane C-H bending vibrations, with a strong band around 820 cm⁻¹ indicative of 1,4-disubstitution. The C-I stretch is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Alkene =C-H | Stretch | 3080 - 3060 |
| Aliphatic C-H | Stretch | 2980 - 2850 |
| Alkene C=C | Stretch | 1645 - 1635 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Aryl-Alkyl Ether C-O | Asymmetric Stretch | 1250 - 1200 |
| 1,4-Disubstituted Benzene | C-H Out-of-Plane Bend | 830 - 810 |
| Carbon-Iodine C-I | Stretch | 600 - 500 |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm). For this compound (C₁₀H₁₁IO), HRMS can unambiguously confirm its elemental composition. The calculated monoisotopic mass of the neutral molecule is approximately 289.9855 u. In an HRMS experiment, the compound would typically be observed as its protonated molecular ion, [M+H]⁺, with a calculated m/z of 309.9927, or as the molecular ion [M]⁺˙ in electron ionization mode. The measured mass would be compared to the calculated value, and a match within a very small tolerance confirms the molecular formula, distinguishing it from other potential structures with the same nominal mass.
While NMR, IR, and MS are used for structural confirmation, other spectroscopic techniques can provide insights into reaction mechanisms.
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy measures the electronic transitions within a molecule. The aromatic chromophore in this compound would exhibit characteristic absorptions in the UV region. This technique could be used to monitor reactions that alter the conjugation of the aromatic system, such as its participation in cross-coupling reactions where the iodo-substituent is replaced.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals. While not applicable to the ground state of this compound, it would be an invaluable tool for studying reaction mechanisms that proceed through radical intermediates. For instance, if the C-I bond were to undergo homolytic cleavage under certain reaction conditions, EPR could be used to detect and identify the resulting aryl radical. No specific EPR studies involving this compound are currently prominent in the literature.
Computational Chemistry for Mechanistic Understanding and Property Prediction
Computational chemistry provides a theoretical framework to complement experimental findings, offering deep insights into reaction mechanisms, transition states, and molecular properties that are often difficult or impossible to observe directly.
Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. It is particularly useful for investigating reaction mechanisms, calculating the energies of reactants, intermediates, transition states, and products.
For this compound, DFT calculations would be highly valuable for studying its reactivity, especially in intramolecular reactions. This substrate is a classic precursor for an intramolecular Heck reaction, where a palladium catalyst would facilitate the cyclization of the butenyl chain onto the aromatic ring to form a chromane (B1220400) derivative. DFT could be used to:
Model the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps.
Calculate the activation energies for different potential pathways and transition states, helping to predict the regioselectivity and stereoselectivity of the cyclization.
Visualize the three-dimensional structures of key transition states, providing a deeper understanding of the factors controlling the reaction's outcome.
Although specific DFT studies on this compound are not widely documented, the application of this method represents a state-of-the-art approach to understanding its chemical behavior and optimizing conditions for synthetic transformations.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
Conformational Flexibility: The butenyloxy chain can adopt various conformations due to the rotation around its single bonds. Key dihedral angles, such as the C-C-O-C and C-O-C-C angles, will dictate the spatial orientation of the butenyl group relative to the iodobenzene (B50100) ring. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. For similar flexible ether molecules, transition state energies for conformational changes are often in the range of 9–10 kcal/mol. researchgate.net
Influence of the Aromatic Ring: The interaction between the butenyloxy chain and the π-system of the iodobenzene ring is a crucial aspect of its conformational preference. The ether oxygen atom can influence the electronic properties of the ring, and in turn, the bulky iodine atom can sterically hinder certain conformations of the side chain. In related aryl ethers, the alkyl chain may preferentially lie in the plane of the arene or adopt an orthogonal orientation depending on the substituents. researchgate.net
Reactivity Insights from Dynamics: MD simulations can also provide insights into the molecule's reactivity by simulating its behavior in different environments. For instance, by simulating the molecule in the presence of potential reactants or in a solvent, it is possible to observe preferential interaction sites and the dynamic pathways leading to a reaction. The accessibility of the iodine atom and the double bond in the butenyl chain to incoming reagents can be assessed through these simulations.
Illustrative Data from MD Simulations on Analogous Aryl Ethers:
| Parameter | Typical Value/Observation for Flexible Aryl Ethers | Relevance to this compound |
| Rotational Barrier (ArO-CH2R) | Low, allowing for a wide range of accessible conformers. researchgate.net | The butenyloxy chain is expected to be highly flexible. |
| Preferential Conformation | Can be planar or non-planar with the aromatic ring, influenced by steric and electronic factors. researchgate.net | The large iodine atom may favor a non-planar conformation to minimize steric hindrance. |
| Solvent Effects | The polarity of the solvent can influence the population of different conformers. | In polar solvents, conformations with a larger dipole moment may be favored. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like this compound. rsc.orgresearchgate.netarkat-usa.orgnih.gov
Electronic Structure and Molecular Orbitals: Calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of these frontier orbitals is key to understanding the molecule's reactivity. In aromatic compounds, the HOMO is often associated with the π-system of the ring, making it susceptible to electrophilic attack. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. The presence of the electron-donating alkoxy group and the electron-withdrawing iodine atom will significantly influence the electronic landscape of the benzene ring.
Reactivity Indices: Various reactivity descriptors can be calculated to predict the most likely sites for chemical reactions. These include:
Atomic Charges: Calculation of partial charges on each atom can indicate electrophilic and nucleophilic centers. The carbon atom attached to the iodine is expected to be electrophilic, while the oxygen atom and the double bond are likely to be nucleophilic.
Fukui Functions: These functions provide a more sophisticated measure of local reactivity, indicating the change in electron density at a particular site upon the addition or removal of an electron.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution across the molecule, highlighting regions of positive (electron-poor) and negative (electron-rich) potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Reaction Mechanism and Energetics: Quantum chemical calculations are invaluable for studying reaction mechanisms. For instance, the reactivity of the iodine atom in hypervalent iodine chemistry or the participation of the double bond in addition reactions can be modeled. arkat-usa.orgresearchgate.net By calculating the energies of reactants, transition states, and products, the feasibility and preferred pathways of various reactions can be determined. For example, in iodobenzene-catalyzed reactions, the activation of an alkyne by a hypervalent iodine species has been shown to be a likely pathway. arkat-usa.org
Predicted Electronic Properties and Reactivity Data (based on analogous compounds):
| Property | Predicted Characteristic for this compound |
| HOMO Distribution | Likely localized on the benzene ring and the double bond of the butenyl group. |
| LUMO Distribution | Expected to have significant contribution from the C-I bond, indicating its potential as a leaving group. |
| Most Nucleophilic Sites | The oxygen atom and the C=C double bond. |
| Most Electrophilic Site | The carbon atom bonded to the iodine atom. |
| Predicted Reactivity | Susceptible to electrophilic addition at the double bond and nucleophilic substitution at the iodinated carbon. The iodine atom can also participate in oxidative addition reactions. |
Applications of 1 but 3 En 1 Yloxy 4 Iodobenzene in Advanced Organic Synthesis
As a Versatile Synthetic Intermediate and Building Block
1-(But-3-en-1-yloxy)-4-iodobenzene is widely recognized as a versatile synthetic intermediate and building block in organic chemistry. chemicalregister.comsigmaaldrich.com Organic building blocks are functionalized molecules that form the basic components for constructing more complex molecular structures. sigmaaldrich.com The presence of the butenyloxy and iodophenyl groups allows for sequential or one-pot reactions, providing efficient pathways to a variety of organic compounds. mdpi.com The iodo-group, in particular, is a valuable functional handle for cross-coupling reactions, while the terminal alkene is amenable to a wide array of addition and cyclization reactions.
Precursor for Complex Heterocyclic Compounds
The dual functionality of this compound makes it an excellent precursor for the synthesis of complex heterocyclic compounds. mdpi.com Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in their rings and are prevalent in pharmaceuticals and natural products. nih.gov The iodoarene portion of the molecule can participate in various coupling reactions to form carbon-carbon and carbon-heteroatom bonds, while the butenyloxy chain can undergo intramolecular cyclization.
Iodine-mediated electrophilic cyclization is a powerful method for constructing novel iodofunctionalized heterocyclic molecules. rsc.org These resulting iodo-heterocycles are themselves versatile intermediates for further synthetic transformations. rsc.org For instance, the terminal alkene of the butenyloxy group can be targeted by an electrophilic iodine source, initiating a cascade that leads to the formation of a heterocyclic ring. The specifics of the reaction conditions and the presence of other reagents can direct the cyclization to produce various heterocyclic systems. researchgate.net This approach has been utilized in the synthesis of a wide range of O, N, and S-containing heterocycles. nih.govrsc.org
Scaffold for the Construction of Natural Product Analogs
The structural motifs present in this compound make it a suitable scaffold for the synthesis of analogs of natural products. Natural product analogs are molecules that are structurally similar to naturally occurring compounds and are often synthesized to explore structure-activity relationships or to develop new therapeutic agents. The ability to perform diverse chemical transformations on both the aromatic and aliphatic parts of the molecule allows for the systematic modification of its structure, leading to a library of related compounds.
Role in the Synthesis of Radiopharmaceuticals or Labeled Compounds
The presence of an iodine atom in this compound makes it a candidate for use in the synthesis of radiopharmaceuticals and other labeled compounds. Radioisotopes of iodine, such as ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I, are commonly used in medical imaging and therapy. The synthesis of radiolabeled compounds often involves the introduction of a radionuclide into a precursor molecule in the final steps of the synthesis. The stable iodine atom in this compound can be replaced with a radioactive isotope of iodine through isotopic exchange reactions or by using a radiolabeled iodinating agent during its synthesis. These labeled compounds are invaluable tools in drug discovery and biomedical research for studying the distribution, metabolism, and target engagement of new drug candidates.
Integration into Cascade and Domino Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. polimi.it These processes are highly efficient as they reduce the number of synthetic steps, minimize waste, and save time. polimi.it The structure of this compound is well-suited for integration into such reaction sequences. researchgate.net
For example, a reaction could be initiated at the iodoarene moiety, such as a palladium-catalyzed coupling, which is then followed by an intramolecular reaction involving the butenyloxy chain. researchgate.net Iodine-promoted cascade cycloisomerization of similar enyne systems has been shown to be an effective strategy for the rapid construction of complex polycyclic frameworks. researchgate.net The electrophilic nature of iodine can trigger a cyclization cascade, leading to the formation of multiple new bonds and rings in a single operation. researchgate.netrsc.org
Enabling Design of Novel Catalytic Systems and Methodologies
The reactivity of the iodoarene group in this compound makes it a useful substrate for the development and optimization of new catalytic systems and synthetic methodologies. hud.ac.ukrsc.org For instance, it can be employed as a model substrate in the development of novel palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed transformations. The development of new catalysts and synthetic methods is crucial for advancing the field of organic chemistry, enabling the synthesis of previously inaccessible molecules and improving the efficiency and sustainability of chemical processes. mdpi.comresearchgate.net The use of well-defined substrates like this compound allows for a clear assessment of the catalyst's performance and the scope of the new methodology.
Interactive Data Table of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Use/Relation |
| This compound | 1140923-61-0 | C10H11IO | Main subject of the article bldpharm.com |
| 1-Bromo-4-iodobenzene | 589-87-7 | C6H4BrI | Related di-halogenated benzene (B151609) nih.gov |
| 1-Bromo-3-iodobenzene | 591-18-4 | C6H4BrI | Related di-halogenated benzene medchemexpress.comchemscene.com |
| Iodobenzene (B50100) | 591-50-4 | C6H5I | Parent iodo-aromatic compound sigmaaldrich.com |
Conclusion and Future Research Directions
Recapitulation of Key Synthetic Achievements and Reactivity Patterns
The synthetic utility of 1-(but-3-en-1-yloxy)-4-iodobenzene is primarily anchored in the distinct reactivity of its two key functional groups: the aryl iodide and the terminal butenyloxy chain. The carbon-iodine bond is a well-established handle for a plethora of palladium-catalyzed cross-coupling reactions, while the terminal alkene offers a gateway for various addition and transformation reactions.
The preparation of this compound itself is a straightforward process, typically achieved through a Williamson ether synthesis. This involves the reaction of 4-iodophenol (B32979) with a suitable 4-halo-1-butene, such as 4-bromo-1-butene (B139220), in the presence of a base like potassium carbonate.
The reactivity of the aryl iodide moiety is the most explored aspect of this compound. It readily participates in classic cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. These include:
Heck Coupling: The palladium-catalyzed reaction of the aryl iodide with various alkenes allows for the formation of a new carbon-carbon double bond, leading to substituted stilbene (B7821643) and cinnamate (B1238496) derivatives. The reaction is known for its high trans selectivity.
Suzuki-Miyaura Coupling: This versatile reaction involves the coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is instrumental for the synthesis of biaryl compounds.
Sonogashira Coupling: The coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, provides a direct route to aryl alkynes. This reaction is fundamental in the construction of conjugated enynes and arylalkynes.
The butenyloxy chain, on the other hand, allows for a different set of transformations. The terminal double bond can undergo reactions such as:
Hydroboration-Oxidation: This two-step process can convert the terminal alkene into a primary alcohol, providing a handle for further functionalization.
Epoxidation: The alkene can be converted to an epoxide, a versatile intermediate for the introduction of various functionalities.
Metathesis: Both ring-closing metathesis (RCM) and cross-metathesis are potential reactions, enabling the formation of cyclic ethers or the introduction of new unsaturated fragments.
The true synthetic power of this compound lies in the sequential and orthogonal application of these reactions. For instance, a Sonogashira coupling at the aryl iodide position followed by an intramolecular reaction involving the butenyloxy chain could lead to the rapid assembly of complex heterocyclic systems.
Emerging Research Opportunities and Challenges for this compound
While the fundamental reactivity of this compound can be inferred from the known chemistry of its constituent parts, dedicated research on this specific molecule is still nascent. This presents a fertile ground for new discoveries and applications.
Emerging Research Opportunities:
Domino and Cascade Reactions: The dual functionality of this molecule is perfectly suited for the design of novel domino or cascade reactions. A single catalytic system could potentially trigger a sequence of events, such as a cross-coupling followed by an intramolecular cyclization, to build molecular complexity in a single step.
Synthesis of Natural Products and Bioactive Molecules: The structural motif of an aryloxy group connected to a four-carbon chain is present in various natural products and pharmacologically active compounds. This compound could serve as a key starting material for the efficient synthesis of these targets.
Development of Novel Polymeric Materials: The presence of both an aryl halide and a polymerizable alkene opens up possibilities for the synthesis of novel functional polymers through a combination of cross-coupling polymerization and vinyl polymerization techniques.
Challenges:
Selectivity and Control: A key challenge lies in achieving high selectivity in reactions where both the aryl iodide and the alkene can potentially react. Developing catalytic systems that can differentiate between the two functional groups is crucial for predictable and efficient synthesis.
Stability and Side Reactions: The potential for intramolecular side reactions, such as the formation of cyclic byproducts under certain reaction conditions, needs to be carefully managed.
Limited Commercial Availability: While the synthesis is straightforward, the limited commercial availability of this compound at a large scale might currently hinder its widespread adoption in industrial applications.
Broader Impact on Synthetic Methodology Development and Chemical Discovery
The study of bifunctional building blocks like this compound has a significant impact that extends beyond the synthesis of specific target molecules.
Advancement of Catalytic Systems: The need for selective transformations in the presence of multiple reactive sites drives the development of new and more sophisticated catalytic systems with enhanced chemo- and regioselectivity.
Expansion of the Synthetic Toolbox: The exploration of the unique reactivity of such molecules enriches the toolbox of synthetic chemists, providing new strategies for the construction of complex molecular architectures.
Facilitating Chemical Discovery: By providing efficient routes to novel and diverse molecular scaffolds, these building blocks accelerate the process of chemical discovery, enabling the synthesis and evaluation of new compounds with potential applications in medicine, materials science, and agrochemicals.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 1-(But-3-en-1-yloxy)-4-iodobenzene, and what factors influence reaction yield?
- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, 4-iodophenol can react with 3-buten-1-ol derivatives under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage . Purification often involves column chromatography (hexanes/ethyl acetate) or preparative TLC . Key factors affecting yield include:
- Base selection : Strong bases (e.g., K₂CO₃) improve deprotonation of the phenol.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Temperature : Reactions typically proceed at 60–80°C for 12–24 hours .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H NMR : Peaks for the aromatic protons (δ 6.8–7.2 ppm) and alkene protons (δ 5.0–5.8 ppm) confirm structure .
- HRMS : Accurate mass analysis (e.g., APPI/LTQ-Orbitrap) verifies molecular ion peaks (e.g., [M]+ at m/z 314.98 for C₁₀H₁₁IO) .
- IR : Absorbance at ~1238 cm⁻¹ (C-O stretch) and ~1509 cm⁻¹ (aromatic C=C) .
- TLC/Column Chromatography : Hexanes/ethyl acetate (30:1) is effective for separation .
Advanced Research Questions
Q. How does the iodine substituent in this compound facilitate transition metal-catalyzed cross-coupling reactions, and what catalytic systems are most effective?
- Methodology : The iodine atom acts as a directing group and participates in Ullmann, Suzuki, or Sonogashira couplings. For example:
- Copper-catalyzed arylation : CuI/L-proline systems enable C–N bond formation with amines .
- Palladium-mediated couplings : Pd(PPh₃)₄ with arylboronic acids achieves biaryl synthesis .
- Click chemistry : Sodium azide and CuI catalyze triazole formation from alkynes .
Q. What strategies can be employed to functionalize the but-3-en-1-yloxy group for applications in polymer or liquid crystal synthesis?
- Methodology :
- Electrophilic addition : The alkene undergoes bromination or epoxidation for further crosslinking .
- Metathesis : Grubbs catalyst enables ring-closing to form cyclic ethers .
- Mesogen design : The rigid aromatic core and flexible alkoxy chain make it suitable for liquid crystal precursors (e.g., imidazolium salts) .
Q. How do variations in reaction conditions (solvent, temperature, catalyst) impact the outcomes of Ullmann-type couplings involving this compound?
- Methodology :
- Solvent effects : DMSO improves solubility of polar intermediates, while toluene minimizes side reactions .
- Catalyst loading : CuI (5–10 mol%) balances cost and efficiency .
- Temperature : Reactions at 60°C favor selectivity, while higher temperatures (100°C) accelerate byproduct formation .
Q. What are the key considerations when designing mechanistic studies to elucidate the reactivity of this compound in radical-mediated transformations?
- Methodology :
- Radical initiators : AIBN or peroxides generate iodine-centered radicals for C–H functionalization .
- EPR spectroscopy : Traps transient radicals (e.g., TEMPO) to confirm intermediates.
- Computational modeling : DFT studies predict regioselectivity in aryl radical pathways .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported yields for nucleophilic aromatic substitution reactions involving derivatives of this compound?
- Analysis : Conflicting yields (e.g., 59% vs. 82% ) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
